2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride
Overview
Description
2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO4S. It is known for its applications in various scientific research fields due to its unique chemical properties. This compound is often used in research and development settings, particularly in the study of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride typically involves the reaction of pyridine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of pyridine-3-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of metabolic enzymes or signaling proteins, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylmethanesulfonyl)acetic acid hydrochloride
- 2-(Pyridin-4-ylmethanesulfonyl)acetic acid hydrochloride
- 2-(Pyridin-3-ylmethanesulfonyl)propionic acid hydrochloride
Uniqueness
2-(Pyridin-3-ylmethanesulfonyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
2-(pyridin-3-ylmethylsulfonyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S.ClH/c10-8(11)6-14(12,13)5-7-2-1-3-9-4-7;/h1-4H,5-6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPMQTCSVSOWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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